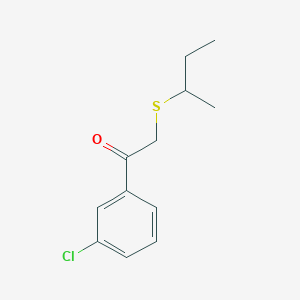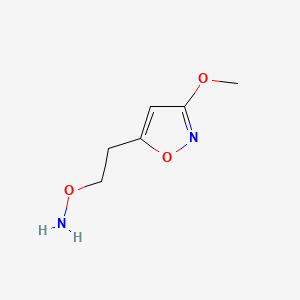
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features both a pyrrolidinone and a triazole ring
准备方法
The synthesis of 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its efficiency and selectivity in forming 1,2,3-triazoles. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
化学反应分析
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions for these reactions include the use of organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted triazoles and pyrrolidinones.
科学研究应用
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is being investigated for its potential use in drug discovery, particularly in the design of new pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyrrolidinone moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
相似化合物的比较
Similar compounds to 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one include other triazole-containing heterocycles, such as:
1,2,3-triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties and reactivity.
Pyrrolidinone derivatives: Compounds with the pyrrolidinone ring can exhibit similar biological activities and applications.
Imidazole and pyrazole derivatives: These heterocycles are structurally related and can be used in similar applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its combination of the triazole and pyrrolidinone rings, which provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.
属性
分子式 |
C7H10N4O |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
4-(3-methyltriazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H10N4O/c1-11-6(4-9-10-11)5-2-7(12)8-3-5/h4-5H,2-3H2,1H3,(H,8,12) |
InChI 键 |
VGPHSCBSSLSICX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=N1)C2CC(=O)NC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


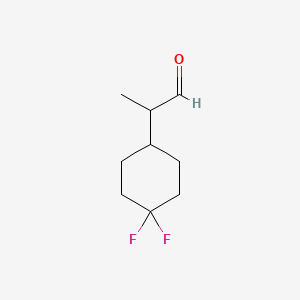
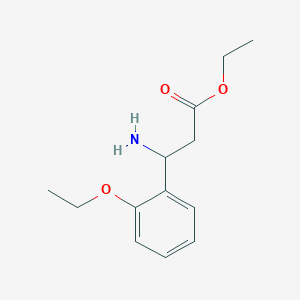
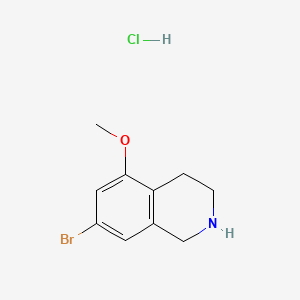

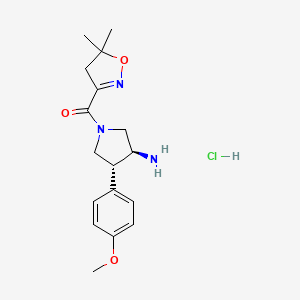

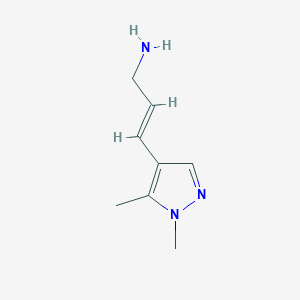
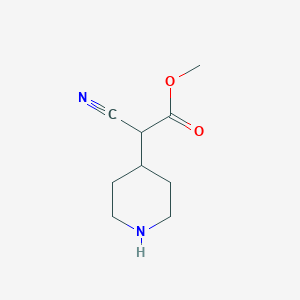
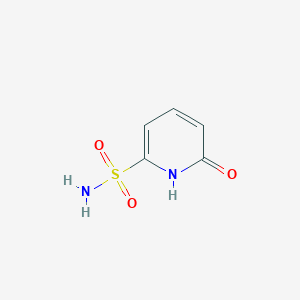
![2,3-Dihydrospiro[isoindole-1,4'-oxane]](/img/structure/B13570862.png)
![Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13570863.png)
![Ethyl 2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13570869.png)
